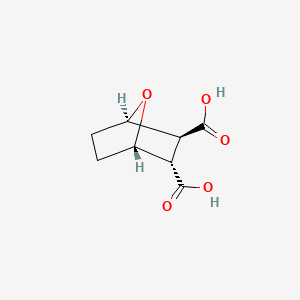![molecular formula C7H15N2O7P B14710742 [{2-[(Carboxymethyl)amino]ethyl}(phosphonomethyl)amino]acetic acid CAS No. 13818-23-0](/img/structure/B14710742.png)
[{2-[(Carboxymethyl)amino]ethyl}(phosphonomethyl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[carboxymethyl(phosphonomethyl)amino]ethylamino]acetic acid is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as carboxyl, phosphonomethyl, and amino groups. These functional groups contribute to its reactivity and versatility in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[carboxymethyl(phosphonomethyl)amino]ethylamino]acetic acid typically involves multi-step organic reactions. One common method includes the reaction of ethylenediamine with formaldehyde and phosphorous acid, followed by carboxylation. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to maximize yield and minimize by-products. The process may include steps such as crystallization, filtration, and drying to purify the final product.
化学反応の分析
Types of Reactions
2-[2-[carboxymethyl(phosphonomethyl)amino]ethylamino]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity.
Substitution: The amino and phosphonomethyl groups can participate in substitution reactions, where other chemical groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
2-[2-[carboxymethyl(phosphonomethyl)amino]ethylamino]acetic acid has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly those involving complexation and catalysis.
Biology: The compound can act as a chelating agent, binding to metal ions and facilitating studies on metal ion interactions in biological systems.
Medicine: Research into its potential therapeutic applications includes its use in drug development and as a diagnostic tool.
Industry: It is employed in the production of specialty chemicals and materials, where its unique functional groups contribute to the desired properties of the final products.
作用機序
The mechanism of action of 2-[2-[carboxymethyl(phosphonomethyl)amino]ethylamino]acetic acid involves its ability to interact with various molecular targets through its functional groups. The carboxyl and phosphonomethyl groups can form strong bonds with metal ions, while the amino groups can participate in hydrogen bonding and other interactions. These properties enable the compound to influence biochemical pathways and processes, making it valuable in both research and industrial applications.
類似化合物との比較
Similar Compounds
Similar compounds include:
N-(phosphonomethyl)glycine: Known for its use as a herbicide, this compound shares the phosphonomethyl group but has a simpler structure.
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent, EDTA has multiple carboxyl and amino groups, making it effective in binding metal ions.
Uniqueness
What sets 2-[2-[carboxymethyl(phosphonomethyl)amino]ethylamino]acetic acid apart is its combination of carboxyl, phosphonomethyl, and amino groups in a single molecule. This unique structure provides a versatile platform for various chemical reactions and applications, making it a valuable compound in multiple fields of research and industry.
特性
CAS番号 |
13818-23-0 |
|---|---|
分子式 |
C7H15N2O7P |
分子量 |
270.18 g/mol |
IUPAC名 |
2-[2-[carboxymethyl(phosphonomethyl)amino]ethylamino]acetic acid |
InChI |
InChI=1S/C7H15N2O7P/c10-6(11)3-8-1-2-9(4-7(12)13)5-17(14,15)16/h8H,1-5H2,(H,10,11)(H,12,13)(H2,14,15,16) |
InChIキー |
KNPKPMPHYLXHBW-UHFFFAOYSA-N |
正規SMILES |
C(CN(CC(=O)O)CP(=O)(O)O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14710659.png)
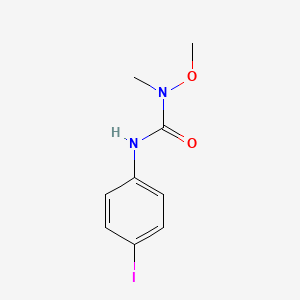



![Pyridine, 2-[(propylthio)methyl]-](/img/structure/B14710688.png)
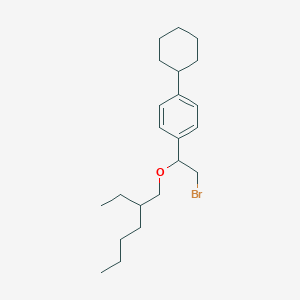
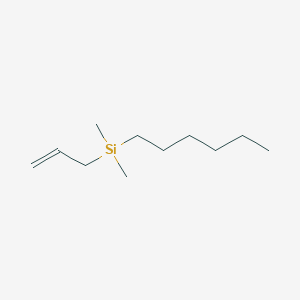
![2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane](/img/structure/B14710699.png)
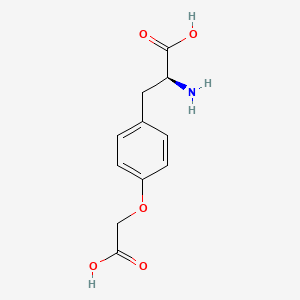
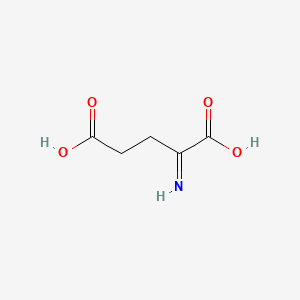
![1-Bicyclo[2.2.1]hept-2-yl-3-methylurea](/img/structure/B14710709.png)

